Product packaging for Cytarabine-13C3(Cat. No.:CAS No. 65-46-3)

Cytarabine-13C3

Número de catálogo: B196190
Número CAS: 65-46-3
Peso molecular: 243.22 g/mol
Clave InChI: UHDGCWIWMRVCDJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Overview of Cytidine as a Nucleoside

Cytidine is a pyrimidine (B1678525) nucleoside formed by the attachment of the nitrogenous base cytosine to a ribose sugar ring via a β-N1-glycosidic bond. nih.govwikipedia.orgbiologyonline.comchemicalbook.com This structure classifies it as a ribonucleoside, distinguishing it from deoxycytidine, where the sugar is deoxyribose. biologyonline.com Cytidine is a key component of ribonucleic acid (RNA), one of the two major types of nucleic acids involved in protein synthesis and gene regulation. wikipedia.orgbiologyonline.comchemicalbook.comselleckchem.com

Cytidine is a white crystalline powder that is soluble in water and slightly soluble in ethanol. wikipedia.orgbiologyonline.comchemicalbook.comfishersci.no Its molecular formula is C₉H₁₃N₃O₅, and it has a molecular weight of 243.22 g/mol . nih.govwikipedia.orgbiologyonline.comselleckchem.comfishersci.nobmrb.io

Here is a table summarizing key chemical properties of Cytidine:

PropertyValue
Molecular FormulaC₉H₁₃N₃O₅
Molar Mass243.22 g/mol
AppearanceWhite crystalline powder
Solubility (water)Soluble (≥ 100 mg/mL at 63 °F) nih.govfishersci.no
Solubility (ethanol)Slightly soluble wikipedia.orgchemicalbook.com
Melting Point230 °C (decomposes) wikipedia.org
PubChem CID6175 nih.govwikipedia.orgfishersci.nobmrb.ioguidetopharmacology.org

Historical Context of Cytidine Research

The history of cytidine research is intertwined with the broader study of nucleic acids and their components. Cytosine, the base component of cytidine, was discovered and named by Albrecht Kossel and Albert Neumann in 1894 after being hydrolyzed from calf thymus tissues. wikipedia.orgchemeurope.comnewworldencyclopedia.org A structure for cytosine was proposed and subsequently synthesized in the laboratory in 1903. wikipedia.orgchemeurope.comnewworldencyclopedia.org The identification and characterization of cytidine as a nucleoside followed as scientists further investigated the composition of RNA. Early research focused on isolating and determining the structure of the components of nucleic acids. The understanding of cytidine's role expanded significantly with the elucidation of the structure of DNA and RNA and the central dogma of molecular biology, highlighting its fundamental place in genetic information flow. More recent research has explored the metabolic pathways involving cytidine and the potential biological activities of cytidine and its analogs. wikipedia.orgbiologyonline.comfishersci.nonih.govmedchemexpress.comresearchgate.nettacr.cz

Significance of Cytidine in Cellular Homeostasis

Cytidine plays a critical role in maintaining cellular homeostasis through its involvement in various metabolic pathways. It is a precursor for the synthesis of cytidine triphosphate (CTP), a high-energy nucleotide essential for RNA synthesis. biologyonline.comontosight.ai CTP is also crucial for the synthesis of phospholipids (B1166683), which are fundamental components of cellular membranes. chemicalbook.comontosight.ai

The metabolism of cytidine involves phosphorylation to form cytidine monophosphate (CMP), which is then converted to cytidine diphosphate (B83284) (CDP) and subsequently to CTP. biologyonline.comontosight.ai Enzymes such as cytidine kinase are key players in this phosphorylation process. ontosight.ai Cytidine can also be deaminated by cytidine deaminase to form uridine (B1682114), another important nucleoside involved in RNA synthesis. nih.govontosight.ai Furthermore, cytidine can be degraded to cytosine, which is then further metabolized. ontosight.aiontosight.ai

Maintaining the balance of nucleotide pools, including cytidine and its phosphorylated forms, is essential for proper cellular function, including DNA replication, transcription, and cell division. ontosight.aiontosight.airesearchgate.netnih.gov Dysregulation of pyrimidine metabolism, which includes cytidine metabolism, has been linked to various diseases. ontosight.aicreative-proteomics.com Research highlights the importance of enzymes involved in cytidine metabolic pathways, such as cytidine deaminase, in regulating cellular nucleotide pools. tacr.czresearchgate.netnih.gov For instance, studies in Trypanosoma brucei have shown that a cytidine deaminase-like protein modulates pyrimidine nucleotide homeostasis, impacting DNA replication stress and genome instability. researchgate.netnih.gov Additionally, modifications of cytidine within RNA, such as N4-acetylcytidine (ac4C), mediated by enzymes like N-acetyltransferase 10 (NAT10), have been shown to play a role in processes like T cell expansion and antiviral immunity by influencing mRNA stability and translation efficiency. researchgate.netnih.gov

Here is a simplified overview of key metabolic fates of Cytidine:

Metabolic ProcessProduct(s)Key Enzyme(s)Cellular Role
PhosphorylationCMP, CDP, CTPCytidine kinase ontosight.aiRNA synthesis, Phospholipid synthesis biologyonline.comchemicalbook.comontosight.ai
DeaminationUridineCytidine deaminase nih.govontosight.aiRNA synthesis ontosight.ai
DegradationCytosine, then further metabolites ontosight.aiontosight.aiPyrimidine nucleoside phosphorylase ontosight.aiontosight.aiNucleotide homeostasis, Energy production ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3O5 B196190 Cytarabine-13C3 CAS No. 65-46-3

Propiedades

IUPAC Name

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDGCWIWMRVCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859078
Record name 4-Amino-1-pentofuranosylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688007-26-3, 147-94-4, 7428-39-9, 65-46-3
Record name 4-Amino-1-pentofuranosyl-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=688007-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cytarabine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287459
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Record name NSC249004
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Record name cytidine
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Cytidine Metabolism and Biosynthesis

De Novo Cytidine Biosynthesis Pathways

The de novo pyrimidine (B1678525) biosynthesis pathway is the primary route for synthesizing pyrimidine nucleotides, including cytidine triphosphate (CTP), from simple precursor molecules such as aspartate, glutamine, and bicarbonate. creative-proteomics.comnih.govditki.comwikipedia.org This energy-intensive pathway is tightly regulated to maintain a balanced intracellular nucleotide pool. ontosight.aicreative-proteomics.comcore.ac.uk

Precursor Synthesis: Pentose (B10789219) Phosphate (B84403) Pathway, Glycolysis, and TCA Cycle

The de novo synthesis of pyrimidine nucleotides relies on precursors generated by central metabolic pathways, including the Pentose Phosphate Pathway, Glycolysis, and the Tricarboxylic Acid (TCA) Cycle. libretexts.orglibretexts.orgslideshare.net

Pentose Phosphate Pathway (PPP): The oxidative phase of the PPP generates NADPH, which is essential for reductive biosynthetic reactions, and importantly, produces ribose 5-phosphate, a key precursor for nucleotide synthesis. libretexts.orglibretexts.orgslideshare.netwikipedia.org

Glycolysis: This pathway provides intermediates that can be shunted to other biosynthetic routes. While not directly providing the carbon atoms for the pyrimidine ring, glycolysis supplies ATP, an essential energy source for the ATP-dependent steps in nucleotide biosynthesis. creative-proteomics.comdavuniversity.org

TCA Cycle: The TCA cycle provides aspartate, a direct precursor for the pyrimidine ring structure. creative-proteomics.comnih.govresearchgate.net

These pathways collectively ensure the availability of the necessary building blocks and energy currency required for the de novo synthesis of pyrimidine nucleotides.

Uridine (B1682114) Monophosphate (UMP) Synthesis as a Precursor

The de novo synthesis of pyrimidine nucleotides begins with the formation of carbamoyl (B1232498) phosphate, catalyzed by carbamoyl phosphate synthetase II (CPS II), utilizing glutamine, bicarbonate, and ATP. creative-proteomics.comdavuniversity.orgnih.gov This is considered the first committed and rate-limiting step in animals. nih.govwikipedia.orgresearchgate.net Carbamoyl phosphate then condenses with aspartate to form carbamoyl aspartate, a reaction catalyzed by aspartate transcarbamoylase (ATCase). creative-proteomics.comdavuniversity.orgwikipedia.org Dihydroorotase then catalyzes the ring closure of carbamoyl aspartate to form dihydroorotate (B8406146). creative-proteomics.comdavuniversity.orgwikipedia.org Dihydroorotate is subsequently oxidized by dihydroorotate dehydrogenase (DHODH), the only mitochondrial enzyme in this pathway, to produce orotate. creative-proteomics.comdavuniversity.orgwikipedia.org Orotate phosphoribosyltransferase (OPRT) then catalyzes the transfer of a ribose 5-phosphate moiety from phosphoribosyl pyrophosphate (PRPP) to orotate, forming orotidine-5-monophosphate (OMP). davuniversity.orgwikipedia.orgbiologyonline.com Finally, OMP is decarboxylated by OMP decarboxylase to yield uridine monophosphate (UMP), the first true pyrimidine ribonucleotide formed in the de novo pathway. davuniversity.orgwikipedia.orgbiologyonline.comlibretexts.org In mammals, the first three enzymatic activities (CPS II, ATCase, and dihydroorotase) are part of a multifunctional enzyme complex called CAD, and OPRT and OMP decarboxylase are often part of a single bifunctional enzyme, UMP synthase (UMPS). researchgate.netnih.govwikipedia.org

Here is a summary of the initial steps in UMP synthesis:

StepEnzymeSubstratesProducts
Formation of Carbamoyl PhosphateCarbamoyl Phosphate Synthetase II (CPS II)Glutamine, Bicarbonate, ATPCarbamoyl Phosphate
Formation of Carbamoyl AspartateAspartate Transcarbamoylase (ATCase)Carbamoyl Phosphate, AspartateCarbamoyl Aspartate
Formation of DihydroorotateDihydroorotaseCarbamoyl AspartateDihydroorotate
Formation of OrotateDihydroorotate Dehydrogenase (DHODH)DihydroorotateOrotate
Formation of Orotidine MonophosphateOrotate Phosphoribosyltransferase (OPRT)Orotate, PRPPOMP
Formation of Uridine MonophosphateOMP DecarboxylaseOMPUMP

Conversion of UMP to Cytidine Monophosphate (CMP)

The de novo pathway primarily synthesizes UMP, which is then converted to other pyrimidine nucleotides. Cytidine monophosphate (CMP) is not directly synthesized from UMP in a single step in the main de novo pathway as initially suggested by one source ontosight.ai. Instead, UMP is phosphorylated to UTP, which is then aminated to form CTP. davuniversity.orgbiologyonline.comlibretexts.orgontosight.ailibretexts.org CMP can be formed from the breakdown of CTP or through salvage pathways. biologyonline.comlibretexts.orgontosight.ai However, some sources mention the conversion of UMP to CMP catalyzed by cytidine monophosphate synthetase ontosight.ai, or the conversion of cytosine to CMP by cytosine kinase ontosight.ai. The primary de novo route to cytosine nucleotides involves the conversion occurring at the triphosphate level.

Phosphorylation of CMP to Cytidine Diphosphate (B83284) (CDP) and Cytidine Triphosphate (CTP)

Following the synthesis of UMP, phosphorylation steps are required to form the diphosphate and triphosphate forms. UMP is sequentially phosphorylated to UDP and then UTP. davuniversity.orgbiologyonline.comlibretexts.orgontosight.ai

UMP to UDP: UMP is converted to uridine diphosphate (UDP) by a nucleoside monophosphate kinase, specifically UMP/CMP kinase, which can phosphorylate both UMP and CMP. biologyonline.comlibretexts.orgqmul.ac.ukgenome.jpnih.gov This reaction utilizes ATP as the phosphate donor. davuniversity.orglibretexts.org

UDP to UTP: UDP is converted to uridine triphosphate (UTP) by a nucleoside diphosphate kinase (NDPK), which can use ATP or other nucleoside triphosphates as the phosphate donor. biologyonline.comlibretexts.org

The conversion to cytosine nucleotides occurs at the triphosphate level. UTP is converted to cytidine triphosphate (CTP) by the enzyme CTP synthetase. nih.govdavuniversity.orgbiologyonline.comlibretexts.orglibretexts.orgwikipedia.org This is a crucial step that introduces the amino group at the C4 position of the uracil (B121893) ring, converting it to a cytosine ring. wikipedia.org The reaction requires ATP and glutamine as the source of the amino group. davuniversity.orglibretexts.orgwikipedia.org CTP synthetase is considered the rate-limiting enzyme for the synthesis of cytosine nucleotides from both de novo and salvage pathways. nih.govresearchgate.netwikipedia.orgfrontiersin.org

The phosphorylation of CMP to CDP and CTP primarily occurs through the action of kinases. CMP is converted to CDP by UMP/CMP kinase. libretexts.orgqmul.ac.ukgenome.jpnih.govresearchgate.net CDP is then phosphorylated to CTP by a nucleoside diphosphate kinase. biologyonline.comresearchgate.net

Here is a summary of the phosphorylation steps:

StepEnzymeSubstratesProducts
UMP to UDPUMP/CMP KinaseUMP, ATPUDP, ADP
UDP to UTPNucleoside Diphosphate KinaseUDP, ATP (or other XTP)UTP, ADP (or other XDP)
UTP to CTPCTP SynthetaseUTP, ATP, GlutamineCTP, ADP, Pi, Glutamate (B1630785)
CMP to CDPUMP/CMP KinaseCMP, ATPCDP, ADP
CDP to CTPNucleoside Diphosphate KinaseCDP, ATP (or other XTP)CTP, ADP (or other XDP)

Ribonucleotide Reductase and Conversion of CTP to Cytidine

Ribonucleotide reductase (RNR) is a key enzyme responsible for converting ribonucleotides (like ADP, GDP, CDP, UDP) into deoxyribonucleotides (dADP, dGDP, dCDP, dUDP), which are essential for DNA synthesis. creative-proteomics.comnih.govditki.com RNR acts on nucleoside diphosphates, not triphosphates or nucleosides. nih.govditki.com Therefore, CTP is not directly converted to cytidine by ribonucleotide reductase as suggested in the initial outline point 2.1.5.

Instead, CDP is the substrate for RNR, being converted to deoxycytidine diphosphate (dCDP). nih.gov dCDP is then phosphorylated to deoxycytidine triphosphate (dCTP), which is incorporated into DNA. creative-proteomics.comnih.gov

Cytidine itself is a ribonucleoside. It can be formed through the dephosphorylation of CMP, CDP, or CTP by nucleotidases or phosphatases. biologyonline.comlibretexts.org It can also be generated from the breakdown of RNA.

Therefore, the conversion of CTP is primarily to CDP (for RNR action or further dephosphorylation) or its incorporation into RNA. Direct conversion of CTP to cytidine by RNR is not the established pathway.

Regulation of De Novo Pathway

The de novo pyrimidine biosynthesis pathway is subject to intricate regulation to ensure that nucleotide synthesis is coordinated with the cell's metabolic needs, particularly during periods of growth and division. ontosight.aicreative-proteomics.comcore.ac.ukmicrobenotes.com Key regulatory mechanisms include:

Feedback Inhibition: The end products of the pathway often inhibit the activity of early, rate-limiting enzymes. UTP and CTP can allosterically inhibit CPS II, the first enzyme in the pathway in animals. creative-proteomics.comdavuniversity.orgnih.govwikipedia.orgresearchgate.netmicrobenotes.com CTP also inhibits CTP synthetase, the enzyme responsible for its own synthesis from UTP. researchgate.netcreative-proteomics.comlibretexts.orglibretexts.orgwikipedia.org This feedback loop helps prevent the over-accumulation of pyrimidine nucleotides. creative-proteomics.com

Allosteric Activation: Conversely, intermediates or molecules indicating a need for nucleotide synthesis can activate the pathway. PRPP and ATP can activate CPS II. davuniversity.orgnih.govwikipedia.orgmicrobenotes.com ATP also acts as an allosteric activator of CTP synthetase. libretexts.orgwikipedia.org GTP can also act as an allosteric activator of CTP synthetase, helping to balance purine (B94841) and pyrimidine nucleotide pools. wikipedia.org

Transcriptional Regulation: The expression levels of genes encoding enzymes in the de novo pathway can be regulated at the transcriptional level. creative-proteomics.comcore.ac.uk For instance, during the S-phase of the cell cycle, when there is a high demand for nucleotides for DNA replication, the expression of enzymes involved in pyrimidine synthesis is often upregulated. creative-proteomics.com

Phosphorylation: Some enzymes in the pathway, such as CAD and CTP synthetase, can be regulated by phosphorylation, affecting their activity. researchgate.netresearchgate.netlibretexts.orgnih.gov

Enzyme Compartmentation and Multienzyme Complexes: The organization of enzymes into multienzyme complexes, such as CAD and UMPS in mammals, can facilitate substrate channeling and enhance the efficiency of the pathway. researchgate.netnih.govwikipedia.org

This multi-layered regulation ensures that the cell can precisely control the production of pyrimidine nucleotides like CTP, meeting the demands for RNA and DNA synthesis, as well as other essential processes. ontosight.airesearchgate.netcreative-proteomics.com

Cytidine Salvage Pathway

The cytidine salvage pathway is crucial for efficiently reusing pyrimidines from degraded RNA and DNA, particularly in tissues with lower proliferative activity where de novo synthesis may be less active. fishersci.cauni.lu This pathway involves the conversion of cytidine back into its phosphorylated forms, ultimately leading to the production of cytidine triphosphate (CTP), a key building block for RNA synthesis and other cellular processes.

Role of Uridine-Cytidine Kinase (UCK) in Cytidine Phosphorylation

A pivotal enzyme in the cytidine salvage pathway is Uridine-Cytidine Kinase (UCK). UCK catalyzes the initial and often rate-limiting step in this pathway: the phosphorylation of cytidine to form cytidine monophosphate (CMP). fishersci.cabmrb.iosci-toys.comuni.luwikipedia.org This reaction involves the transfer of a phosphate group, typically from ATP or GTP, to cytidine. bmrb.iouni.luwikipedia.org The resulting CMP can then be further phosphorylated to cytidine diphosphate (CDP) and subsequently to CTP through the action of other kinases. nih.gov This process is essential for replenishing the cellular pool of pyrimidine nucleotides required for nucleic acid synthesis and various cellular functions. fishersci.casci-toys.com

Human UCK Isozymes: UCK1 and UCK2

In humans, two main isoforms of UCK have been identified: UCK1 and UCK2. wikipedia.orgguidetopharmacology.org These isozymes share a significant degree of sequence identity, approximately 70%. wikipedia.org Studies on their expression levels in certain cell lines, such as neuroblastoma cells, indicate that UCK2 is typically the more abundantly expressed isoform. guidetopharmacology.org Furthermore, investigations into their subcellular localization have revealed distinct distributions, with UCK1 found in the cell nucleus and UCK2 located in the cytosol. guidetopharmacology.org Functionally, UCK2 is considered responsible for the majority of cytidine and uridine phosphorylation within cells. wikipedia.org

Regulation of Salvage Pathway Enzymes

The activity of enzymes involved in the cytidine salvage pathway is subject to regulation to maintain balanced nucleotide pools within the cell. UCK2, being the rate-limiting enzyme in this pathway, represents a key regulatory point. sci-toys.comwikipedia.org Its activity can be influenced by feedback inhibition from downstream products, such as CTP and UTP. wikipedia.org This feedback mechanism helps prevent the overproduction of pyrimidine nucleotides when cellular levels are sufficient. Additionally, in some organisms, the regulation of pyrimidine salvage and catabolic enzymes, including cytidine deaminase, can be complex, involving specific regulatory genes and induction by the presence of nucleosides like cytidine or uridine.

Cytidine Catabolism

Cytidine catabolism involves the enzymatic breakdown of cytidine. This process serves to degrade excess cytidine or to provide precursors for other metabolic pathways.

Enzymatic Deamination of Cytidine

A primary step in the catabolism of cytidine in many organisms, including plants and bacteria, is its enzymatic deamination. This reaction is catalyzed by the enzyme Cytidine Deaminase (CDA). CDA facilitates the irreversible hydrolytic deamination of cytidine, converting it into uridine. The enzyme also acts on deoxycytidine, converting it to deoxyuridine. Human CDA functions as a homotetramer and plays a role in both pyrimidine salvage and catabolism. The catalytic mechanism of CDA involves a zinc ion and specific amino acid residues that facilitate the deamination reaction through steps including water deprotonation, nucleophilic attack on the cytidine substrate, and the elimination of ammonia (B1221849). Following deamination by CDA, the resulting uridine can be further degraded. In mammals, uridine degradation is carried out by phosphorylases, in contrast to some plants where nucleoside hydrolases are involved.

Here is a table summarizing key enzymes in Cytidine metabolism based on the provided information:

EnzymePrimary Role in Cytidine MetabolismReaction CatalyzedNotes
Uridine-Cytidine Kinase (UCK)Salvage Pathway (Phosphorylation)Cytidine + ATP/GTP → CMP + ADP/GDPRate-limiting enzyme in salvage pathway sci-toys.comwikipedia.org
Cytidine Deaminase (CDA)Catabolism (Deamination)Cytidine + H₂O → Uridine + NH₃Also acts on deoxycytidine
UMP/CMP KinaseSalvage Pathway (Phosphorylation)CMP + ATP → CDP + ADPFurther phosphorylates CMP nih.gov
Nucleoside Diphosphate KinaseSalvage Pathway (Phosphorylation)CDP + ATP → CTP + ADPFinal phosphorylation step in salvage nih.gov

Pathways of Cytidine Degradation

Cytidine degradation, also known as catabolism, involves the breakdown of cytidine into simpler molecules. A primary enzyme involved in cytidine degradation is cytidine deaminase (CDA). nih.govvu.ltreactome.org CDA catalyzes the irreversible hydrolytic deamination of cytidine, converting it to uridine and ammonia. reactome.orgguidetopharmacology.org This reaction is a crucial step in feeding cytidine into the pyrimidine ring catabolism pathway, which is initiated from uracil. nih.gov

CDA is found in various organisms, including prokaryotes and eukaryotes. nih.govvu.ltembrapa.br In humans, CDA is a homotetrameric enzyme. guidetopharmacology.orgwikipedia.org Studies on CDA from different sources, such as Escherichia coli, Bacillus subtilis, Saccharomyces cerevisiae, and human liver, have characterized its catalytic properties. embrapa.br

Following the deamination of cytidine to uridine by CDA, uridine can be further degraded. In some organisms, like plants and Sphingomonas paucimobilis, uridine is hydrolyzed by nucleoside hydrolase to uracil and ribose. oup.comnih.gov Alternatively, in mammals and Escherichia coli, uridine phosphorylase catalyzes the reversible phosphorolytic cleavage of uridine to uracil and ribose-1-phosphate. oup.comabcam.comqmul.ac.uk

Another pathway for cytidine degradation involves its hydrolysis to cytosine and ribose by nucleolytic enzymes, such as ribonucleoside hydrolase. google.com Cytosine can then be deaminated to uracil by cytosine deaminase, an enzyme found in prokaryotes and fungi but generally absent in multicellular eukaryotes. creative-proteomics.comresearchgate.netresearchgate.net Uracil is subsequently broken down through a multi-step process initiated by dihydropyrimidine (B8664642) dehydrogenase (DPD), eventually yielding water-soluble products like beta-alanine, ammonia, and carbon dioxide. creative-proteomics.combiologyonline.com

Detailed research has explored the mechanisms of these degradation pathways. For example, the catalytic mechanism of cytosine deaminase involves a zinc ion and specific amino acid residues facilitating the deamination reaction. ebi.ac.uk Studies in Arabidopsis thaliana have investigated the roles of CDA and nucleoside hydrolase 1 (NSH1) in cytidine degradation, showing that CDA is required to feed cytosine bases into the catabolic pathway. nih.govoup.com

The following table summarizes key enzymes involved in cytidine metabolism and degradation:

Enzyme NameReaction CatalyzedPathway Role
Uridine-cytidine kinasePhosphorylation of cytidine/deoxycytidine to CMP/dCMPSalvage Pathway
UMP/CMP kinasePhosphorylation of CMP/dCMP to CDP/dCDPSalvage and Biosynthesis Pathways
Nucleoside diphosphate kinasePhosphorylation of CDP/dCDP to CTP/dCTPSalvage and Biosynthesis Pathways
CTP synthetaseConversion of UTP to CTPDe Novo Biosynthesis Pathway
Cytidine deaminase (CDA)Hydrolytic deamination of cytidine/deoxycytidine to uridine/deoxyuridine + ammoniaDegradation (Catabolism) and Salvage Pathways
Uridine phosphorylasePhosphorolytic cleavage of uridine/deoxyuridine to uracil/thymine + ribose/deoxyribose-1-phosphateDegradation (Catabolism) and Salvage Pathways
Nucleoside hydrolaseHydrolysis of cytidine to cytosine + riboseDegradation (Catabolism)
Cytosine deaminaseDeamination of cytosine to uracil + ammoniaDegradation (Catabolism)

This table illustrates the interconnectedness of the salvage and degradation pathways, where enzymes like CDA play roles in both recycling and breaking down cytidine and its derivatives. nih.govvu.ltguidetopharmacology.org

Biochemical Roles and Functions of Cytidine and Its Derivatives

Cytidine in Nucleic Acid Synthesis

Cytidine, in the form of cytidine triphosphate (CTP), is an essential building block for the synthesis of RNA and DNA. patsnap.comontosight.aiwikipedia.orgbaseclick.eubaseclick.eu

Role of Cytidine Triphosphate (CTP) as a Precursor for RNA and DNA

CTP is a pyrimidine (B1678525) nucleoside triphosphate that serves as a precursor for both RNA and DNA synthesis. patsnap.comwikipedia.orgbaseclick.eu It is one of the four ribonucleoside triphosphates (ATP, CTP, GTP, and UTP) required for RNA synthesis and one of the four deoxyribonucleoside triphosphates (dATP, dCTP, dGTP, and dTTP) required for DNA synthesis. baseclick.eu The de novo synthesis of CTP involves the enzyme CTP synthase, which catalyzes the conversion of uridine (B1682114) triphosphate (UTP) to CTP. nih.gov This process is crucial for providing the necessary CTP molecules for nucleic acid and protein synthesis. nih.gov

Incorporation of Cytidine into RNA during Transcription

During transcription, the enzyme RNA polymerase utilizes CTP, along with ATP, GTP, and UTP, as substrates to synthesize RNA molecules from a DNA template. patsnap.combaseclick.eubaseclick.eu CTP provides the cytidine nucleotide that is incorporated into the growing RNA strand. baseclick.eu The incorporation of CTP is driven by the release of pyrophosphate, which provides the energy required for the formation of the phosphodiester bond between nucleotides in the RNA backbone. patsnap.combaseclick.eu This process is fundamental to gene expression and protein production. patsnap.com

Cytidine in DNA Replication and Repair

While CTP is directly incorporated into RNA, its deoxy-form, deoxycytidine triphosphate (dCTP), is the precursor for cytidine incorporation into DNA. dCTP is used by DNA polymerases during DNA replication to build new DNA strands. Nucleoside triphosphates, including dCTP, provide the energy and substrates for polymerases to assemble nucleic acids, ensuring accurate replication of genetic information. baseclick.eu Cytidine derivatives can also be involved in processes related to DNA repair. Studies on cytidine dialdehyde, a cytidine derivative, have shown its effects on nucleotide and nucleic acid synthesis, suggesting potential interference with DNA synthesis. nih.gov Modified cytidine nucleotides are also explored for the synthesis of modified nucleic acids, including DNA and RNA, and their potential applications. google.comwipo.int

Cytidine in Phospholipid Biosynthesis

Cytidine, specifically in the form of CTP, plays a vital role in the synthesis of phospholipids (B1166683), which are essential components of cell membranes. patsnap.compatsnap.comontosight.aibaseclick.eu

Role of CTP in Phosphatidylcholine Synthesis

CTP is crucial for the synthesis of phosphatidylcholine (PC), a major phospholipid in cell membranes. patsnap.compatsnap.comontosight.aicdnsciencepub.com The primary pathway for PC synthesis, known as the CDP-choline pathway, involves CTP. cdnsciencepub.comnih.govmit.edu In this pathway, CTP reacts with phosphocholine (B91661) to form CDP-choline, a key intermediate. wikipedia.orgwikipedia.org This reaction is catalyzed by the enzyme CTP:phosphocholine cytidylyltransferase (CCT), which is often the rate-limiting enzyme in PC synthesis. cdnsciencepub.comnih.govresearchgate.net The activity of CCT is regulated and can be influenced by factors such as lipid composition. nih.govresearchgate.netresearchgate.net

CDP-Choline as an Intermediate in Membrane Phospholipid Synthesis

CDP-choline is a crucial intermediate in the CDP-choline pathway for the biosynthesis of phosphatidylcholine and other choline-containing phosphoglycerides. patsnap.comwikipedia.orgnih.govflybase.org It is formed from CTP and phosphocholine. wikipedia.orgwikipedia.org Subsequently, the choline (B1196258) moiety of CDP-choline is transferred to diacylglycerol, releasing cytidine monophosphate (CMP) and forming phosphatidylcholine, which is then incorporated into cellular membranes. patsnap.comnih.gov This pathway is essential for maintaining the structural integrity and function of cell membranes. ontosight.ai CDP-choline is also involved in the synthesis of other phospholipids like phosphatidylethanolamine, though via a different intermediate (CDP-ethanolamine). wikipedia.org CDP-diacylglycerol (CDP-DAG), another CTP-dependent intermediate, is a precursor for the biosynthesis of various phospholipids, including phosphatidylinositol, phosphatidylglycerol, and cardiolipin. aocs.orgavantiresearch.com

Cytidine in Cellular Signaling and Neurotransmission

Cytidine and its phosphorylated derivatives, particularly cytidine triphosphate (CTP) and cytidine diphosphate-choline (CDP-choline), are integral to neuronal function and intercellular communication.

While cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) are well-established second messengers, cyclic cytidine monophosphate (cCMP) has also been identified as a cyclic nucleotide involved in cellular signaling pathways. cCMP, structurally similar to cAMP and cGMP, can interact with specific receptors and enzymes, potentially activating protein kinases and initiating signaling cascades that regulate processes such as cell growth, differentiation, and apoptosis. Research suggests cCMP's involvement in neurological functions, including neurotransmission and neuroprotection. Cytidine-5'-triphosphate (CTP) itself can act as a cation-permeable ligand-gated ion channel (P2X purinergic receptor) agonist, indicating a potential role in purinergic signaling.

Cytidine diphosphate-choline (CDP-choline), also known as citicoline, is a crucial intermediate in the Kennedy pathway, the primary route for phosphatidylcholine synthesis in cell membranes. Phosphatidylcholine is a major component of neuronal membranes, and its synthesis is vital for maintaining membrane integrity and fluidity, which are essential for proper neurotransmission.

Research findings on the influence of CDP-choline on neurotransmitter levels in rat brains have provided insights into its mechanisms of action. A study investigating the effects of CDP-choline on dopamine (B1211576) (DA) and acetylcholine (B1216132) (ACh) levels and transporters in different brain areas of rats found that CDP-choline slightly increased ACh concentrations but did not significantly affect DA levels in the frontal cortex, striatum, and cerebellum. However, another study experimentally proved that CDP-choline increases noradrenaline and dopamine levels in the CNS. These findings suggest a complex interplay and potentially region-specific effects of CDP-choline on neurotransmitter systems.

Here is a summary of findings related to CDP-choline and neurotransmitters:

CompoundEffect on Acetylcholine (ACh) LevelsEffect on Dopamine (DA) LevelsNotesSource
CDP-cholineIncreased extracellular levelsStimulates synthesis/releaseEnhances cholinergic transmission, may increase dopamine availability
CDP-cholineSlightly increasedNo significant effectObserved in specific brain areas of rats in one study
CDP-cholineNot specifiedIncreased levels in CNSExperimentally proven effect in CNS

Cytidine derivatives, particularly CDP-choline, exhibit neuroprotective properties through various mechanisms. CDP-choline is considered a neuroprotective agent and membrane stabilizer, often used in the adjuvant treatment of neurological conditions such as stroke, trauma, and cognitive impairment.

Upon administration, CDP-choline is hydrolyzed into cytidine and choline, which cross the blood-brain barrier and are then resynthesized into CDP-choline within brain cells. This resynthesis activates the biosynthesis of structural phospholipids in neuronal membranes, contributing to membrane stability and repair. CDP-choline's neuroprotective effects have been demonstrated in preclinical models of brain ischemia and trauma.

Proposed neuroprotective mechanisms of CDP-choline include:

Promoting membrane stability.

Inhibiting glutamate (B1630785) excitotoxicity.

Reducing apoptosis.

Counteracting oxidative stress.

Increasing levels of neurotransmitters like dopamine and noradrenaline in the CNS, which can support neuronal function.

Restoring the activity of mitochondrial ATPase and membranal Na+/K+ ATPase.

Inhibiting the activation of phospholipase A2.

Accelerating the reabsorption of cerebral edema in experimental models.

Research suggests that CDP-choline may delay the progression of cognitive impairment in conditions like Parkinson's disease by increasing phospholipid synthesis and re-use and reducing phospholipid release in the CNS.

Role of CDP-Choline in Neurotransmitter Release (e.g., Acetylcholine, Dopamine)

Cytidine in Protein Glycosylation

Protein glycosylation, the enzymatic process of attaching carbohydrates to proteins, is a critical post-translational modification that influences protein structure, function, and localization. Cytidine, in the form of CTP, plays a vital role in the synthesis of activated sugar nucleotides required for glycosylation, particularly in the process of sialylation.

Sialylation is the addition of sialic acids to the terminal ends of glycan chains on glycoproteins and glycolipids. This process is essential for various biological functions, including cell-cell recognition, immune responses, and signal transduction.

The activated form of sialic acid, cytidine 5′-monophosphate-sialic acid (CMP-sialic acid), is the nucleotide sugar donor used by sialyltransferases to attach sialic acids to glycans. The synthesis of CMP-sialic acid is catalyzed by CMP-sialic acid synthetase (CMAS) and requires cytidine triphosphate (CTP) as a substrate. In this reaction, CTP reacts with sialic acid to form CMP-sialic acid and pyrophosphate. This process typically occurs in the nucleus in eukaryotic cells.

The availability of CTP can influence the rate of CMP-sialic acid synthesis and, consequently, the extent of protein sialylation. Studies have shown that feeding cells with precursors like N-acetylmannosamine (ManNAc) along with cytidine can increase intracellular levels of CMP-sialic acid, leading to enhanced protein sialylation.

Cytidine triphosphate (CTP) is a coenzyme in metabolic reactions involved in the synthesis of glycerophospholipids and the glycosylation of proteins. CTP is essential for the synthesis of CMP-sialic acid, as discussed above, which is a direct donor of sialic acid residues during glycoprotein (B1211001) synthesis in the Golgi apparatus.

Beyond sialylation, CTP's role in glycoprotein synthesis is linked to its involvement in the synthesis of other nucleotide sugars or as an energy source for the enzymatic reactions involved in building glycan chains. While the direct incorporation of cytidine into the protein backbone does not occur during translation, its phosphorylated forms are indispensable for providing the activated sugar donors necessary for the diverse and complex structures of protein glycans. The synthesis of glycoconjugates involves CTP serving as a donor of cytidine monophosphate (CMP) in certain glycosylation processes.

CompoundRole in GlycosylationSpecific Process InvolvedOutcomeSource
CTPSubstrate for activated sialic acid synthesisSialylationFormation of CMP-sialic acid
CTPCoenzyme in metabolic reactionsProtein GlycosylationSupports the overall glycosylation process
CTPDonor of CMPGlycoconjugate synthesisInvolved in the formation of glycoconjugates
CMP-sialic acidNucleotide sugar donor for adding sialic acid residuesSialylationTerminal modification of glycans

Cytidine in Epigenetic Regulation

RNA Modifications Involving Cytidine

5-Methylcytosine (B146107) in RNA

5-Methylcytosine (m⁵C) is a prevalent methylation modification found in various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), messenger RNA (mRNA), and other non-coding RNAs. pnas.orgmdpi.com This modification involves the addition of a methyl group to the fifth carbon of the cytosine ring. bohrium.comwikipedia.org While 5-methylcytosine in DNA is primarily associated with gene silencing, its functions in RNA are diverse and context-dependent. abcam.comfrontiersin.org

m⁵C modifications in RNA are catalyzed by RNA m⁵C methyltransferases, primarily the NOL1/NOP2/SUN (NSUN) family and DNA methyltransferase 2 (DNMT2). bohrium.comfrontiersin.org These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor. pnas.orgrsc.org

Research findings indicate that m⁵C in RNA can influence various aspects of RNA metabolism, including RNA stability, nuclear export, and translation. pnas.orgbohrium.com For instance, m⁵C in tRNAs has been linked to their metabolic and structural stabilization. tandfonline.com Loss of m⁵C in vault RNAs, a type of non-coding RNA, can lead to their aberrant processing into small RNA fragments. abcam.com Studies have also shown that depletion of NSUN2, an m⁵C methyltransferase, can impact the innate immune response by affecting type I interferon signaling. pnas.org

The distribution of m⁵C varies across different RNA types. While some studies suggest m⁵C is enriched in certain non-coding RNAs, it appears to be relatively depleted in messenger RNAs, although it is found in both coding sequences and untranslated regions (UTRs). abcam.com Transcriptome-wide mapping techniques, such as RNA bisulfite sequencing and m⁵C RNA immunoprecipitation sequencing (m⁵C-RIP-seq), have been instrumental in defining the positions of m⁵C modifications in RNA at single-nucleotide resolution. pnas.orgmdpi.com

Here is a summary of key findings regarding 5-methylcytosine in RNA:

RNA TypeLocationDemonstrated Function(s)Catalyzing Enzyme(s)
tRNACentral core, anticodon loop, acceptor armMetabolic and structural stabilization, decoding efficiencyNSUN2, DNMT2, NSUN3, NSUN6
rRNA18S rRNA, 28S rRNAPotential roles in subunit association, tRNA interactionNSUN family, DNMT2
mRNACoding sequences, 5' UTRs, 3' UTRsInfluences stability, nuclear export, translationNSUN family, DNMT2
Vault RNASpecific sitesProcessing into small RNA fragmentsNSUN2
Other ncRNAsSpecific sitesDiverse roles in gene regulationNSUN family, DNMT2

Note: This table summarizes information from various sources and represents general findings. Specific locations and functions may vary depending on the organism and cellular context.

Acetylation of Cytidine in mRNA and Translation Efficiency

N4-acetylcytidine (ac⁴C) is a specific acetylation modification found in RNA, including mRNA, tRNA, and ribosomal RNA (rRNA). oup.comresearchgate.net In eukaryotic mRNA, ac⁴C is the sole observed acetylation event. researchgate.net This modification is catalyzed by the enzyme N-acetyltransferase 10 (NAT10), which is the primary enzyme responsible for introducing ac⁴C in various RNA types. oup.com NAT10 is the only human enzyme known to possess both acetyltransferase and RNA-binding activities. researchgate.net

Transcriptome-wide mapping studies have revealed that ac⁴C modifications are discretely distributed within the human transcriptome, with an enrichment observed within coding sequences. researchgate.netacs.orgnih.gov Some studies also indicate an increased occurrence within 5' untranslated regions (UTRs). researchgate.net

Research has demonstrated a direct role for ac⁴C in promoting mRNA stability and enhancing translation efficiency. researchgate.netacs.orgnih.govresearchgate.netcofc.edu Studies using NAT10 knockout cell lines have shown that the absence of NAT10 leads to reduced ac⁴C detection and is associated with the downregulation of target mRNAs. acs.orgnih.gov Analysis of mRNA half-lives in the presence or absence of NAT10 revealed a NAT10-dependent increase in the stability of acetylated mRNAs. acs.orgnih.govcofc.edu

Furthermore, ac⁴C has been shown to enhance substrate translation in vitro and in vivo. researchgate.netacs.orgnih.gov Codon content analysis within regions containing ac⁴C peaks has uncovered a biased representation of cytidine within wobble sites. researchgate.netacs.orgnih.govcofc.edu This suggests that ac⁴C in wobble positions can influence mRNA decoding efficiency and stimulate translation. acs.orgnih.govcofc.edu Ribosomal footprinting analysis has also indicated that ac⁴C in 5' UTRs might play a role in regulating translation initiation. researchgate.net

Here is a summary of research findings on N4-acetylcytidine in mRNA:

Modification Site in mRNACatalyzing EnzymeObserved Effect(s)Research Method(s)
Coding SequencesNAT10Enhanced mRNA stability, increased translation efficiencyTranscriptome-wide mapping, NAT10 knockout studies, mRNA half-life analysis, in vitro/in vivo translation assays, codon content analysis, ribosomal profiling
5' Untranslated RegionsNAT10Potential regulation of translation initiationRibosomal footprinting analysis

Cytidine in tRNA Modification

Transfer RNAs (tRNAs) are heavily modified molecules, and cytidine residues within tRNAs are subject to a variety of post-transcriptional modifications that are crucial for their proper function in protein synthesis. These modifications affect tRNA structure, stability, and decoding accuracy. researchgate.nettandfonline.comnih.gov

Cytidine modifications in tRNA occur at various positions, including the anticodon loop (specifically the wobble position at position 34 and position 32), the central core, and the acceptor arm. tandfonline.comcsic.es Some of the known cytidine modifications in tRNA include 5-methylcytosine (m⁵C), N4-acetylcytidine (ac⁴C), 3-methylcytidine (B1283190) (m³C), N4-methylcytidine (m⁴C), 2-thiocytidine (B84405) (s²C), 2′-O-methylcytidine (Cm), N4,2′-O-dimethylcytidine (m⁴Cm), and 5,2′-O-dimethylcytidine (m⁵Cm). rsc.orgtandfonline.comnih.govrsc.org

These modifications are catalyzed by specific enzymes, such as members of the NSUN family and DNMT2 for m⁵C, and NAT10 for ac⁴C. oup.combohrium.comfrontiersin.orgtandfonline.comreactome.org Other enzymes are responsible for different modifications, such as tRNA (cytidine/uridine-2'O)-ribose methyltransferase L (TrmL) for Cm34/Um34 methylation and Trm140 for m³C32. nih.govresearchgate.net

The functional consequences of cytidine modifications in tRNA are diverse. Modifications at the wobble position (position 34) are particularly important for decoding capability, allowing a single tRNA to recognize multiple synonymous codons. tandfonline.com For example, modifications like inosine (B1671953) (derived from adenosine (B11128) editing, but relevant to wobble position function) and m⁵C at the wobble position can extend the decoding capacity of tRNAs, contributing to optimal codon-anticodon pairing, translation efficiency, and accuracy. tandfonline.com In archaea and bacteria, modified cytidine derivatives like lysidine (B1675763) and agmatidine (B14122404) at the wobble position of tRNAIle are essential for reading the AUA codon and discriminating it from the AUG methionine codon. pnas.orgtandfonline.com

Modifications at other positions also contribute to tRNA function. m⁵C modifications in tRNA contribute to structural and metabolic stabilization. tandfonline.com N4-acetylcytidine in tRNA has also been reported. oup.com Modifications at position 37, adjacent to the anticodon, can enhance the stability of codon-anticodon coupling. tandfonline.com

Research highlights the complexity and importance of tRNA modifications. Studies have investigated the enzymes responsible for these modifications and their substrate specificity. tandfonline.comreactome.orgtandfonline.com The sequential action of enzymes can also lead to the formation of complex modified nucleotides, such as the conversion of cytidine to pseudouridine (B1679824) in Vibrio cholerae tRNA, which involves a cytidine deaminase and a pseudouridylase. nih.gov

Here is a summary of some cytidine modifications found in tRNA and their associated functions:

ModificationPosition(s) in tRNA (Examples)Associated Function(s)Catalyzing Enzyme(s) (Examples)
5-methylcytosine (m⁵C)34, 48, 49, 50, 72Structural and metabolic stabilization, decoding efficiencyNSUN2, DNMT2, NSUN3, NSUN6
N4-acetylcytidine (ac⁴C)Specific sitesReported presenceNAT10
3-methylcytidine (m³C)32Affects ribosome translocationTrm140 (in yeast)
2′-O-methylcytidine (Cm)32, 34Involved in decodingTrmL
Lysidine (L)34 (in bacterial tRNAIle)AUA codon decoding, AUG discriminationTilS
Agmatidine (agm²C)34 (in archaeal tRNAIle)AUA codon decoding, AUG discriminationTiaS

Note: This table provides examples and is not exhaustive of all cytidine modifications in tRNA.

Cellular Transport of Cytidine

Mechanism of Cytidine Transport Across Cell Membranes

The transport of Cytidine across the lipid bilayer of cell membranes is a mediated process, as its hydrophilic nature prevents significant passage via simple diffusion. biologists.compressbooks.pub This transport is primarily carried out by specialized membrane proteins. ontosight.aibiologists.com These transporters bind to Cytidine and undergo conformational changes to move the molecule from one side of the membrane to the other. elifesciences.orgnih.gov The mechanisms can be either passive, driven by concentration gradients, or active, requiring energy to move Cytidine against its concentration gradient. ontosight.aielifesciences.orgnih.gov Evidence for specific transport mechanisms for Cytidine includes uptake inhibited by competitors and apparent concentration within cells. biologists.com

Nucleoside Transporters: Concentrative Nucleoside Transporters (CNTs) and Equilibrative Nucleoside Transporters (ENTs)

Nucleoside transporters in mammalian cells are broadly classified into two major families: Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs). ontosight.airesearchgate.netfrontiersin.org These families are encoded by distinct gene families, SLC29 and SLC28, respectively. frontiersin.org

Equilibrative Nucleoside Transporters (ENTs) mediate the bidirectional, facilitated diffusion of nucleosides down their electrochemical gradient, and their activity is typically sodium-independent. elifesciences.orgnih.govresearchgate.netuniprot.orguniprot.orgahajournals.org Human ENTs (hENTs) include four members: hENT1, hENT2, hENT3, and hENT4. frontiersin.org Both hENT1 and hENT2 are known to transport a wide range of purine (B94841) and pyrimidine (B1678525) nucleosides, including Cytidine. uniprot.orguniprot.orgahajournals.org hENT1 is a low-affinity transporter for Cytidine with a Km value of 680 µmol/L. ahajournals.org hENT2 also transports Cytidine, with a reported Km value of 5 mmol/L. ahajournals.org

Concentrative Nucleoside Transporters (CNTs) are responsible for the active, unidirectional uptake of nucleosides into cells, moving them against their concentration gradient. ontosight.aielifesciences.orgnih.govresearchgate.net This process is coupled to the inward movement of ions, typically sodium ions. ontosight.aifrontiersin.org The human CNT family consists of three members: hCNT1, hCNT2, and hCNT3. frontiersin.orgfrontiersin.org These transporters exhibit different substrate specificities. hCNT1 preferentially transports pyrimidine nucleosides, including Cytidine and deoxycytidine. frontiersin.orgebi.ac.uktandfonline.com hCNT2 primarily transports purine nucleosides and uridine (B1682114), but studies have shown that wild-type mouse CNT2 can transport Cytidine. frontiersin.orgebi.ac.uknih.gov hCNT3 is a broad-selectivity transporter capable of transporting both purine and pyrimidine nucleosides. frontiersin.orgebi.ac.uk Studies on recombinant hCNT1 have shown its ability to mediate sodium-dependent, concentrative transport of extracellular Cytidine with an apparent Km value of 140 µM. tandfonline.com

Here is a summary of Cytidine transport by key human nucleoside transporters:

Transporter TypeFamilyMemberMechanismIon DependenceCytidine TransportApparent Km for Cytidine
EquilibrativeSLC29hENT1Facilitated DiffusionNa+-independentYes680 µmol/L ahajournals.org
EquilibrativeSLC29hENT2Facilitated DiffusionNa+-independentYes5 mmol/L ahajournals.org
ConcentrativeSLC28hCNT1Active TransportNa+-dependentYes140 µM tandfonline.com
ConcentrativeSLC28hCNT2Active TransportNa+-dependentYes (mouse)Not specified (mouse) nih.gov
ConcentrativeSLC28hCNT3Active TransportNa+/H+-dependentYesNot specified

Regulation of Cytidine Transporter Activity

The activity of Cytidine transmembrane transporters can be regulated by various factors, ensuring appropriate cellular levels of Cytidine for metabolic needs. ontosight.ai Regulation can occur at multiple levels, including transcriptional regulation and post-translational modifications. ontosight.ai Transcriptional regulation involves the control of gene expression for nucleoside transporters by transcription factors, which can respond to changes in cellular conditions. ontosight.ai Post-translational modifications, such as phosphorylation and glycosylation, can also modulate the activity of nucleoside transporters. ontosight.ai For instance, phosphorylation has been proposed to modulate the activity of activation-induced Cytidine deaminase (AID), an enzyme involved in DNA modification which utilizes Cytidine as a substrate within DNA. nih.govpnas.org While this directly relates to Cytidine metabolism rather than transport, it highlights the principle of post-translational regulation of proteins interacting with Cytidine or its derivatives. Specific to transporters, studies in Lactococcus lactis have shown that the expression of the Cytidine/purine nucleoside transporter gene (nupC) is significantly increased when Cytidine is the sole nitrogen source, and this expression is regulated by the Nitrogen Assimilation Control protein (Nac). researchgate.net This indicates a transcriptional regulatory mechanism linked to nutrient availability.

Cytosine Transporters (e.g., CodB)

While Cytidine is a nucleoside (base + sugar), Cytosine is a nucleobase (just the base). Transport systems exist specifically for nucleobases, distinct from nucleoside transporters. ontosight.aitandfonline.com CodB is a well-characterized cytosine transporter belonging to the Nucleobase-Cation-Symport-1 (NCS1) family, which is part of the LeuT superfamily. embopress.orgnih.govnih.govbiorxiv.org CodB mediates the sodium-dependent uptake of cytosine into cells. embopress.orgbiorxiv.org In bacteria like Escherichia coli and Proteus vulgaris, CodB transports cytosine, often as part of salvage pathways where nucleobases are recycled. embopress.orgbiorxiv.org The gene encoding CodB is frequently found in an operon with CodA, a cytosine deaminase that converts cytosine to uracil (B121893) and ammonia (B1221849), providing a nitrogen source. biorxiv.org While CodB is primarily a cytosine transporter, its relevance to Cytidine transport is indirect. Cytidine can be deaminated to uridine by Cytidine deaminase (CDA). nih.gov Cytosine can be formed from Cytidine through the action of nucleoside phosphorylases, which cleave the glycosidic bond. Therefore, while CodB does not directly transport Cytidine, it plays a role in the cellular uptake and metabolism of the related nucleobase, cytosine, which can be derived from Cytidine. Research on CodB provides insights into the transport mechanisms of nucleobases and their interaction with related compounds like 5-fluorocytosine. embopress.orgnih.govbiorxiv.org

Cytidine Analogs and Research Applications

Cytidine Analogs in Biochemical Pathway Inhibition Studies

Cytidine analogs are also employed to investigate and inhibit various biochemical pathways that involve cytidine and its phosphorylated forms (CMP, CDP, CTP).

Targeting CTP Synthesis

Cytidine-5′-triphosphate (CTP) is a crucial nucleotide involved in DNA and RNA synthesis, phospholipid synthesis, and protein sialylation. universiteitleiden.nlahajournals.org CTP is synthesized from uridine (B1682114) triphosphate (UTP) by the enzyme CTP synthase (CTPS). universiteitleiden.nlahajournals.org Cytidine analogs can be used to target CTP synthesis, thereby affecting processes that depend on adequate CTP levels. universiteitleiden.nlahajournals.orgnih.govnih.gov

Cyclopentenyl cytosine (CPEC) is an example of a cytidine analog that acts as a non-competitive inhibitor of CTP synthase after being phosphorylated intracellularly to CPEC-TP. universiteitleiden.nlahajournals.org By blocking CTP synthesis, CPEC can deplete intracellular CTP pools. universiteitleiden.nlnih.gov This inhibition has been studied in various contexts, including in cancer cells where CTPS activity is often elevated. universiteitleiden.nlahajournals.orgnih.gov Research using CPEC has demonstrated its ability to inhibit the proliferation of certain cell types by limiting the availability of CTP required for nucleic acid synthesis and other vital functions. universiteitleiden.nlahajournals.orgnih.gov Gemcitabine, another cytidine analog, also leads to the depletion of intracellular CTP levels by inhibiting CTPS. nih.gov

Inhibition of Cytidine Kinases

Cytidine kinases are enzymes that catalyze the phosphorylation of cytidine and deoxycytidine to their monophosphate forms (CMP and dCMP). These phosphorylation steps are the initial and often rate-limiting steps in the salvage pathway of pyrimidine (B1678525) nucleotide synthesis, allowing cells to utilize extracellular nucleosides. researchgate.netaacrjournals.org Cytidine analogs can interfere with the activity of these kinases, impacting the cellular pools of phosphorylated cytidine derivatives.

Inhibition of Cytidine Deaminases

Cytidine deaminase (CDA) is an enzyme crucial in the pyrimidine salvage pathway, catalyzing the hydrolytic deamination of cytidine to uridine and deoxycytidine to deoxyuridine. This process helps regulate cellular nucleoside levels necessary for DNA and RNA synthesis patsnap.com. CDA activity can pose a challenge in the use of nucleoside analog-based therapies, as it can deaminate these analogs into inactive forms, reducing their therapeutic efficacy patsnap.com.

Inhibitors of CDA are a class of compounds that block the activity of this enzyme, preventing the degradation of certain nucleoside analogs ontosight.ai. This inhibition can lead to increased half-life and bioavailability of these analogs, thereby enhancing their effectiveness, particularly in the context of cancer treatment where many chemotherapeutic agents are nucleoside analogs requiring phosphorylation for activation patsnap.com. By inhibiting CDA, these agents can increase cytotoxicity against cancer cells and potentially allow for lower, more tolerable drug doses patsnap.com.

Notable CDA inhibitors include tetrahydrouridine (B1681287) (THU) and zebularine (B1662112) patsnap.com. THU is a potent and selective CDA inhibitor that has been studied for its ability to enhance the therapeutic index of cytidine analogs patsnap.com. Co-administration of THU with nucleoside analogs has been shown to significantly improve their pharmacokinetic profiles patsnap.com. Zebularine has also been investigated for its potential to modulate the metabolism of various nucleoside analogs and enhance their antitumor activity patsnap.com. Research indicates that inhibiting CDA can reverse resistance mechanisms in cancer cells, particularly in organs with high CDA expression like the liver oncotarget.com. Combining a CDA inhibitor like THU with a cytidine analog such as decitabine (B1684300) has shown promise in decreasing tumor burden without increasing toxicity in sensitive organs in murine models oncotarget.com.

CDA inhibitors are being explored not only in oncology but also in other therapeutic areas, such as viral infections where nucleoside analogs are used as antiviral agents patsnap.com. They could potentially enhance the potency and effectiveness of these drugs patsnap.com. Additionally, research is ongoing into the potential role of CDA inhibitors in modulating immune responses, given the importance of nucleoside metabolism in immune cell function patsnap.com.

Cytidine Analogs in Synthetic Biology

In the field of synthetic biology, cytidine analogs are being developed and utilized to explore novel genetic codes and create new biological functions. These chemically modified versions of cytidine can be incorporated into synthetic nucleotides for various applications, including gene editing, drug development, and the construction of artificial organisms marketresearchintellect.com. The chemical structure of cytosine, the base component of cytidine, allows for relatively easy modification, making it an attractive target for these cutting-edge applications marketresearchintellect.com.

Cytidine analogs can be used to manipulate genetic material with precision, offering potential breakthroughs in areas such as personalized medicine and biotechnology marketresearchintellect.com. For instance, they can be employed in the synthesis of modified oligonucleotides with altered properties or in the development of novel genetic systems that go beyond the natural DNA and RNA structures.

Computational Approaches in Cytidine Analog Research

Computational approaches play a significant role in the study of cytidine and its analogs, providing valuable insights into their structural, chemical, and biological properties. These methods can be used to investigate the behavior of cytidine analogs at the molecular level, predict their interactions with biological targets, and guide the design of new analogs with desired characteristics.

Studies employing computational techniques such as Density Functional Theory (DFT), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions have been conducted to investigate the potential antimicrobial and anticancer properties of cytidine and its analogs nih.govresearchgate.netbookpi.org. These studies aim to understand the structure-activity relationships (SAR) of these compounds and rationalize experimental observations nih.govresearchgate.net.

Molecular docking simulations, for example, are used to predict the binding mode and affinity of cytidine analogs with target proteins, such as enzymes involved in nucleotide metabolism or those relevant to diseases like cancer nih.govresearchgate.net. These simulations can help identify analogs with potentially better binding properties than the parent compound nih.govresearchgate.net.

Furthermore, computational studies, including Quantum Mechanics/Molecular Mechanics (QM/MM) methods, are employed to explore the excited-state characteristics and deactivation pathways of cytidine analogs, providing insights into their photophysical mechanisms acs.org. These studies can reveal the influence of structural modifications and environmental factors, such as solvent interactions, on the behavior of these molecules acs.org. In silico ADMET predictions are also utilized to assess the drug-likeness features and pharmacokinetic profiles of cytidine analogs, helping to identify promising candidates for further development researchgate.netbookpi.org.

Computational approaches complement experimental research by providing a theoretical framework for understanding the mechanisms of action of cytidine analogs and facilitating the rational design of novel compounds with improved properties.

Methodologies in Cytidine Research

Techniques for Studying Cytidine Metabolism

Studying cytidine metabolism involves elucidating its synthesis pathways, degradation routes, and the regulatory mechanisms that control its intracellular concentrations. Various molecular and analytical techniques are employed for this purpose.

Transcriptome Analysis in Biosynthesis Pathway Elucidation

Transcriptome analysis, often utilizing techniques like RNA sequencing, is a powerful tool for understanding gene expression profiles related to cytidine biosynthesis and metabolism. By comparing the transcriptomes of different strains, such as wild-type and engineered microorganisms, researchers can identify genes that are significantly up- or down-regulated, providing insights into the metabolic pathways that are active or have been altered.

For instance, transcriptome analysis has been used to study the impact of genetic modifications on cytidine production in Escherichia coli. In one study, the deletion of the udk gene, encoding uridine-cytidine kinase, in an E. coli strain led to significant changes in gene expression profiles, with 1168 differentially expressed genes identified between the mutant and original strains. mdpi.commdpi.com Genes involved in the cytidine synthesis network, including those related to the pentose (B10789219) phosphate (B84403) pathway (PPP) and TCA pathways which supply precursors like PRPP and cofactor NADPH, were significantly upregulated, indicating a positive impact on cytidine synthesis. mdpi.commdpi.com

Similarly, transcriptome analysis in Bacillus subtilis has revealed that differential gene expression in engineered strains is mainly enriched in pathways such as the phosphotransferase system (PTS), glycolysis, TCA cycle, PPP, pyrimidine (B1678525) metabolism, aspartate metabolism, and glutamate (B1630785) metabolism, all of which are relevant to cytidine biosynthesis. acs.org These studies demonstrate how transcriptome data can pinpoint key metabolic nodes and regulatory mechanisms influencing cytidine production.

Genetic Engineering Approaches (e.g., Gene Knockout, Overexpression)

Genetic engineering techniques, including gene knockout and overexpression, are fundamental to manipulating and studying cytidine metabolism in microorganisms for enhanced production. By selectively deleting genes involved in cytidine degradation or feedback inhibition, or by overexpressing genes encoding key enzymes in the biosynthesis pathway, researchers can redirect metabolic flux towards increased cytidine accumulation.

Studies in E. coli have successfully employed CRISPR/Cas9 technology to knock out genes like udk (uridine-cytidine kinase) and rihA (nucleotide hydrolase), which are involved in cytidine catabolism. mdpi.comoup.comnih.gov Deletion of these genes helps prevent the conversion or degradation of cytidine, leading to higher intracellular concentrations. mdpi.comoup.comnih.gov For example, knocking out udk in E. coli has been shown to increase cytidine production. mdpi.commdpi.com

Overexpression of genes encoding enzymes in the cytidine biosynthesis pathway is another common strategy. Genes such as pyrE, nudG-PHM8, pyrHm-pyrG3m, prs, and glnA, which are involved in the synthesis of cytidine precursors, have been overexpressed in E. coli to boost cytidine titers. oup.com Overexpression of pyrG and pyrH has also been shown to improve cytidine production in Bacillus subtilis. researchgate.net Furthermore, modifying regulatory genes, such as knocking down CcpA or PyrR in B. subtilis, can reprogram central carbon-nitrogen metabolic networks and enhance pyrimidine metabolism, leading to increased cytidine synthesis. nih.gov

These genetic manipulations demonstrate the power of metabolic engineering in creating microbial cell factories optimized for cytidine production.

Here is a table summarizing some genetic engineering strategies and their reported effects on cytidine production:

OrganismGenetic Modification (Knockout or Overexpression)Reported Effect on Cytidine ProductionSource
E. coliKnockout of udk and rihA genesIncreased cytidine accumulation, slowed degradation. oup.comnih.gov
E. coliOverexpression of pyrE, prs, pyrG, pyrHIncreased cytidine titer. oup.comgoogle.com
E. coliDeletion of cdd, rihA, rihB, and rihCConstruction of a cytidine-producing strain. nih.gov
Bacillus subtilisDeletion of cdd and hom genesEngineered strain produced cytidine, uridine (B1682114), and uracil (B121893). researchgate.net
Bacillus subtilisOverexpression of pyrGImproved production of cytidine, uridine, and uracil (259.5% increase for cytidine). researchgate.net
Bacillus subtilisOverexpression of pyrHIncreased yield of cytidine by 40%. researchgate.net
Bacillus subtilisKnockdown of PyrREnhanced pyrimidine metabolic pathway and promoted cytidine synthesis. nih.gov
Bacillus subtilisMutation in CcpASignificantly promoted cytidine synthesis. nih.gov

HPLC for Cytidine Concentration Determination

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantitative determination of cytidine concentration in various samples, including fermentation broths and biological fluids. HPLC offers high sensitivity and accuracy, allowing for the measurement of even trace amounts of cytidine. plos.org

A typical HPLC method for cytidine quantification involves using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. plos.orggoogle.com Detection is commonly performed using a UV detector at a specific wavelength where cytidine absorbs light, often around 280 nm or 242 nm. plos.orggoogle.com

Sample preparation is often required before HPLC analysis, particularly for complex matrices like fermentation broths, to remove insoluble debris that could interfere with the chromatography column. plos.org Despite this, HPLC remains a reliable method for accurately quantifying cytidine concentrations in research and industrial settings. plos.org HPLC has been used to measure cytidine concentrations in the supernatant of cell cultures and to validate other quantification methods. plos.org It has also been applied to determine cytidine concentrations in different types of sera. portlandpress.com

Methods for Analyzing Cytidine Modifications in DNA and RNA

Cytidine can undergo various modifications in nucleic acids, with methylation being a significant example, particularly the formation of 5-methylcytosine (B146107) (5mC). Analyzing these modifications is crucial for understanding their roles in epigenetic regulation and other biological processes.

Bisulfite Sequencing for Cytosine Methylation Detection

Bisulfite sequencing is considered a gold standard technique for detecting cytosine methylation at single-base resolution in DNA. nih.govthe-scientist.com This method relies on the differential chemical reaction of sodium bisulfite with unmethylated and methylated cytosines. nih.govthe-scientist.comcd-genomics.com

Upon treatment with sodium bisulfite, unmethylated cytosine residues in single-stranded DNA are converted to uracil. nih.govthe-scientist.comcd-genomics.comillumina.com Methylated cytosine residues (5mC), however, are protected from this conversion and remain as cytosine. nih.govthe-scientist.comcd-genomics.com After PCR amplification, the uracil residues are read as thymine, while the protected 5mC residues are read as cytosine. nih.govillumina.com By comparing the sequence of the bisulfite-treated DNA to the original sequence, the methylation status of individual cytosines can be determined. nih.govcd-genomics.com

Bisulfite sequencing can be applied to whole genomes (whole-genome bisulfite sequencing) or targeted regions (targeted bisulfite sequencing) to provide comprehensive or specific methylation profiles. the-scientist.comillumina.com The technique has also been adapted for analyzing cytosine methylation in RNA. nih.gov

HPLC-MS/MS for Quantifying Modified Cytosines

Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective technique used for the quantitative analysis of various modified cytosines in DNA and RNA. This method allows for the simultaneous separation and quantification of multiple cytosine modifications, including 5-methylcytosine (5mC), 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC). oup.comspringernature.comnih.govmdpi.comnih.gov

The process typically involves enzymatic hydrolysis of DNA or RNA into individual nucleosides or bases, followed by separation using HPLC and detection and quantification using tandem mass spectrometry. springernature.commdpi.com HPLC-MS/MS offers superior sensitivity and a broad dynamic range compared to some other methods. oup.com

Different ionization modes, such as positive or negative ion switching, can be employed to optimize the detection of various modified cytosines, as their ionization properties may differ. oup.comnih.gov While 5mC and 5hmC are more abundant, HPLC-MS/MS is capable of quantifying less abundant modifications like 5fC and 5caC, although sensitivity can be a challenge for these low-level modifications. mdpi.com Techniques like selective derivatization can be used to improve the detection sensitivity of certain modified cytosines by HPLC-ESI-MS/MS. mdpi.com

HPLC-MS/MS is a crucial tool for researchers investigating the complex landscape of nucleic acid modifications and their biological significance.

DRONE for Direct Tracking of Cytidine Deamination

Direct Resolution of ONE dalton difference (DRONE) is an ultra high performance liquid chromatography (UHPLC)-based analytical method designed to directly track the subtle, single dalton change that occurs during the conversion of cytosine to uracil, a reaction catalyzed by cytidine deaminases. acs.orgnih.gov This method is particularly valuable for studying the kinetics of DNA modifying enzymes, such as the human apolipoprotein B mRNA editing catalytic polypeptide-like 3 (APOBEC3) family, which are implicated in processes like cancer and antiviral defense. acs.orgnih.govnih.gov

DRONE allows for the direct monitoring of reaction kinetics, offering an advantage over traditional assays that may require post-processing steps like using uracil DNA glycosylase (UDG). nih.gov The method can effectively track APOBEC cytidine deamination with one Dalton resolution and has also been applied to detect other DNA modifications, including cytosine methylation and hydroxymethylation. acs.orgnih.gov Its versatility allows for the analysis of more complex kinetic questions that are challenging with conventional methods. acs.orgnih.gov DRONE has been successfully used to track substrate to product conversion over time, yielding reaction rates comparable to those obtained with radiolabeled UDG assays. nih.gov It is capable of detecting product percentages as low as 1%. nih.gov The method has been extended to analyze distinct deamination events within the same oligonucleotide substrate, demonstrating its broad utility in analyzing DNA-modifying enzymes and detecting novel DNA modifications. acs.orgnih.govnih.gov

Enzymatic Assay Development and Kinetic Studies

Enzymatic assays are widely used in cytidine research for quantifying cytidine, studying enzyme activity, and determining kinetic parameters. These assays often leverage the activity of cytidine deaminase (CDA), an enzyme that catalyzes the deamination of cytidine to uridine and ammonia (B1221849). nih.govnih.govsemanticscholar.org

One enzymatic assay for cytidine quantification combines CDA with the indophenol (B113434) method. nih.govnih.govsemanticscholar.org In this method, CDA converts cytidine to uridine and ammonia, and the released ammonia is then quantified using the indophenol method, which produces a colored product measurable by spectrophotometry. nih.govnih.govsemanticscholar.org This assay has been adapted for high-throughput screening, such as in 96-well plates, for identifying high cytidine-producing microbial strains. nih.govnih.govsemanticscholar.org While its linear detection range (0.058 - 10 mM) may be narrower than HPLC, it is suitable for analyzing large numbers of crude samples. nih.govnih.govsemanticscholar.org

Other enzymatic assays for CDA activity utilize different detection methods. Some measure the product uridine using HPLC. nih.gov Others quantify the ammonia formed through various techniques, including ion-exchange, dry-film methods, and microfluorescence assays using reagents like phthalaldehyde and mercaptoethanol. nih.gov Fluorescence-based CDA activity assay kits are also available, where intermediate products react to generate a detectable fluorophore. creative-bioarray.com ELISA kits have also been developed to measure human CDA levels using a sandwich enzyme immunoassay principle. elkbiotech.comassaygenie.com

Kinetic studies involving cytidine often focus on enzymes that interact with cytidine or its derivatives. For example, kinetic parameters of 2',2'-difluorodeoxycytidine (Gemcitabine), a cytidine analog, have been investigated using purified human deoxycytidine kinase (dCK) and cytidine deaminase (CDA). nih.gov Studies have determined Km values for cytidine and its analogs with these enzymes and examined the effect of inhibitors on enzyme activity. nih.gov For instance, kinetic studies with human CDA showed Km values of 46.3 µM for cytidine and 95.7 µM for 2',2'-difluorodeoxycytidine. nih.gov Inhibitors like diazepinone riboside and tetrahydrouridine (B1681287) have been studied for their effect on CDA activity. nih.gov

Kinetic studies have also been performed on enzymes like uridine-cytidine kinase, which phosphorylates cytidine. aacrjournals.org Studies with purified uridine-cytidine kinase from calf thymus determined Km values for cytidine (40 µM) and investigated the inhibitory effects of nucleoside triphosphates. aacrjournals.org Furthermore, kinetic mechanisms of enzymes like cytidine 5'-monophosphate N-acetylneuraminic acid synthetase have been investigated using initial velocity, product inhibition, and dead-end inhibition studies to understand their catalytic processes. nih.gov Real-time monitoring techniques, such as real-time NMR, have been employed to study the deamination kinetics of cytidine deaminases like APOBEC3G, providing quantitative reaction rates and insights into enzyme behavior on DNA. researchgate.net

Here is a table summarizing some kinetic parameters:

EnzymeSubstrateKm (µM)Ki (µM)
Human Cytidine Deaminase (CDA)Cytidine46.3-
Human Cytidine Deaminase (CDA)2',2'-difluorodeoxycytidine95.7-
Calf Thymus Uridine-Cytidine KinaseCytidine40-
Calf Thymus Uridine-Cytidine KinaseUridine50-
Calf Thymus Uridine-Cytidine Kinase5-azacytidine (B1684299)200-
Calf Thymus Uridine-Cytidine KinaseCytidine (Inhibitor of 5-aza-C)-40
Calf Thymus Uridine-Cytidine KinaseUridine (Inhibitor of 5-aza-C)-50
Calf Thymus Uridine-Cytidine Kinase5-azacytidine (Inhibitor of CR)-200
Haemophilus ducreyi CMP-NeuAc SynthetaseCTP220-

Note: Km values represent the substrate concentration at which the reaction rate is half of the maximum rate. Ki values represent the inhibition constant for an inhibitor.

Structural Biology Approaches for Cytidine-Binding Proteins

Structural biology techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for understanding how proteins interact with cytidine and its derivatives at the molecular level. These approaches provide detailed three-dimensional structures of cytidine-binding proteins, revealing active site architectures, binding pockets, and the conformational changes that occur upon ligand binding.

Crystal structures of cytidine-binding proteins, such as cytidine deaminase (CDA), have provided significant insights into their catalytic mechanisms. The crystal structure of Escherichia coli CDA complexed with a transition state analog, 5-fluoroprimidin-2-one riboside, revealed the enzyme's dimeric structure with active sites formed at the subunit interface. nih.gov The structure highlighted the zinc-binding site, coordinated by cysteine and histidine residues, and the interaction of the transition state analog within the active site. nih.gov Crystal structures of CDA in complex with its product, uridine, have also been determined, showing how the product binds and providing evidence for proton transfer and potential ground-state destabilization during catalysis. acs.orgpdbj.org These structures illustrate the conformational changes in active site residues and the distortion of the uridine molecule upon binding. acs.orgpdbj.org

Structural studies have also been conducted on human CDA, including its crystal structure in complex with inhibitors like diazepinone riboside. rcsb.org These structures help in understanding the basis of inhibitor binding and can inform the design of new therapeutic agents targeting CDA. rcsb.org

Beyond deaminases, structural biology has been applied to other cytidine-binding proteins. The crystal structure of Staphylococcus aureus cytidine monophosphate kinase (CMK) in complex with cytidine 5'-monophosphate (CMP) has revealed novel features of the active site compared to orthologues, providing details on how CMP is recognized and bound. nih.gov These structural insights are valuable for designing inhibitors against bacterial enzymes. nih.gov

Structural studies using NMR spectroscopy have been employed to investigate the dynamics and conformational changes of proteins upon cytidine binding. For instance, NMR has been used to study the E. coli cytidine repressor (CytR) DNA-binding domain (DBD). biorxiv.orgacs.org These studies showed that the CytR DBD exists in multiple conformations in its free state and coalesces into a specific three-helix bundle structure upon binding to its cognate DNA sequence. biorxiv.orgacs.org This highlights how protein structure and dynamics are coupled with specific DNA recognition. biorxiv.orgacs.org

Furthermore, structural studies of APOBEC3G, a DNA cytidine deaminase, have provided insights into its interaction with single-stranded DNA. nih.gov Crystal structures of the catalytic deamination domain of APOBEC3G have suggested potential binding modes for the full-length enzyme to ssDNA. nih.gov

Structural biology approaches are also being used to investigate proteins involved in RNA editing that may possess cytidine deaminase activity, such as those containing the DYW domain in plants. bondxray.org Structural analysis of these domains helps to identify features in common with known cytidine deaminases, supporting hypotheses about their enzymatic roles. bondxray.org

Future Research Directions in Cytidine Biology

Elucidating Complex Regulatory Networks of Cytidine Metabolism

Understanding the intricate regulatory networks governing cytidine metabolism is a critical area for future research. Cytidine is involved in both de novo synthesis and salvage pathways, and these processes are tightly controlled at multiple levels, including transcription, enzyme activity, and substrate availability. oup.com Future studies aim to fully map these complex interactions and understand how they are modulated under different physiological and pathological conditions.

Research is ongoing to identify the specific transcription factors and signaling pathways that regulate the expression of enzymes involved in cytidine synthesis and interconversion. For instance, studies in Escherichia coli have explored the transcriptional regulatory response by factors like Nac under varying cytidine and cytosine availability. researchgate.net This involves analyzing the regulation of genes encoding transporters (like nupC and codB) and metabolic enzymes (such as cytidine deaminase (cdd) and cytosine deaminase (codA)). researchgate.net

Furthermore, investigating the post-translational modifications and allosteric regulation of key metabolic enzymes is essential to fully understand flux control through cytidine pathways. oup.com For example, research into cytidinediphosphate diacylglycerol synthase (CDS), a key enzyme in phosphatidic acid metabolism which utilizes a cytidine derivative, has revealed its crucial role in early embryonic development in Arabidopsis. nih.gov Further research is needed to fully elucidate the regulatory network surrounding CDS-mediated metabolism and its impact on developmental processes. nih.gov

Efforts to optimize microbial cell factories for cytidine production also highlight the need for a deeper understanding of metabolic regulation. Studies have explored modulating pyrimidine (B1678525) metabolism and carbon metabolic regulatory networks in organisms like Bacillus subtilis and E. coli to enhance cytidine biosynthesis. researchgate.netnih.govoup.com Future research will focus on precisely regulating metabolic pathways, particularly key enzymes and regulators involved in cytidine synthesis, potentially utilizing transcriptomic data to guide modifications. nih.gov

Advanced Studies on Cytidine-Mediated Epigenetic Mechanisms

The role of cytidine modifications in epigenetic regulation is a rapidly expanding field with significant future research potential. While DNA methylation at the C5 position of cytosine (forming 5-methylcytosine (B146107), 5mC) is a well-established epigenetic mark, research is increasingly focusing on oxidized derivatives of 5mC, such as 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC), which are generated through the action of TET enzymes. nih.govbmj.com These modifications, derived from cytosine (the base component of cytidine), are considered intermediates in DNA demethylation pathways and may have independent regulatory functions. bmj.com

Future research will delve deeper into the precise functions of these oxidized cytidine variants in various biological processes, including development, neurogenesis, and disease. nih.gov Elucidating how these modifications influence gene expression and chromatin structure, independent of complete demethylation, is a key challenge. bmj.com Studies are also exploring the interplay between these DNA modifications and other epigenetic mechanisms, such as histone modifications and non-coding RNAs. bmj.comimrpress.commdpi.commdpi.com

The enzymes involved in the "DNA methylation toolbox," including DNA methyltransferases and demethylases (like TET proteins), are central to these epigenetic processes. ed.ac.uk Future studies will continue to investigate the complex interplay of these enzymes and how their dysregulation can lead to aberrant epigenetic patterns observed in diseases like cancer. bmj.comed.ac.uk

Furthermore, research is exploring the epigenetic effects of cytidine analogs. These compounds, often used as DNA hypomethylating agents, can reduce DNA methylation and influence gene expression. oup.com Future studies will continue to investigate their mechanisms of action, potential therapeutic applications, and the less understood aspects, such as their potential to induce DNA damage. oup.com

Exploring Novel Biological Functions of Cytidine Derivatives

The exploration of novel biological functions of cytidine derivatives is a promising area for future research, extending beyond their established roles in nucleic acid synthesis and metabolism. Cytidine derivatives encompass a wide range of molecules, including modified nucleosides and nucleotides, which can exhibit diverse biological activities.

Research is actively focused on synthesizing novel cytidine derivatives and evaluating their potential as therapeutic agents. For example, studies have explored the synthesis of derivatives of 5-hydroxymethylcytosine and 5-formylcytosine as tools for epigenetic research, with potential applications as antivirals or antimetabolites. beilstein-journals.org The synthesis of N4-modified cytidines and their enzymatic phosphorylation by nucleoside kinases is also being investigated to explore how modifications affect phosphorylation efficiency and potentially expand their substrate scope. mdpi.com

Furthermore, cytidine derivatives are being investigated for their potential in treating various diseases. Studies have explored the potential antiviral activity of cytidine derivatives against viruses like SARS-CoV-2 by investigating their interactions with viral enzymes. nih.govresearchgate.net Research also continues into the development of novel cytidine analog-based chemotherapeutics, focusing on understanding their mechanisms of action and overcoming resistance. nih.govaacrjournals.org For instance, a novel 2'-fluoro derivative of 5-azacytidine (B1684299) has shown promise as a potent DNA methyltransferase inhibitor with anti-leukemia activity, suggesting the potential for developing new epigenetic regulators as antitumor agents. scirp.org

Future research will continue to synthesize and screen novel cytidine derivatives, utilizing advanced computational and experimental approaches to identify compounds with specific biological activities and therapeutic potential.

Development of New Methodologies for Cytidine Analysis

The development of new and improved methodologies for cytidine analysis is crucial for advancing research in all areas of cytidine biology. Accurate and sensitive techniques are required to quantify cytidine and its derivatives, track their metabolism, and map their modifications in various biological contexts.

Future research will focus on developing high-resolution and high-throughput analytical methods. Techniques like ultra-high performance liquid chromatography (UHPLC) are being refined to directly monitor enzymatic activities involving cytidine, such as deamination, by detecting subtle molecular weight differences between substrates and products. nih.govacs.org This allows for the deciphering of complex kinetic questions that are challenging with traditional assays. nih.govacs.org

Nucleotide resolution sequencing techniques are also being developed and improved for the analysis of RNA modifications, including N4-acetylcytidine (ac4C). nih.gov These methods aim to quantitatively define the landscape of cytidine acetylation and other modifications across different organisms and conditions. nih.gov

Furthermore, novel techniques are being developed to analyze the metabolic pathways of cytidine analogs and the activity of enzymes like cytidine deaminase (CDD) in cells. researchgate.netmdpi.com These methods, such as those based on the use of modified cytidine analogs and their detection within cells, offer quicker and more efficient ways to assess enzyme activity and understand the impact of transporters and other metabolic enzymes. researchgate.netmdpi.com

Advancements in multi-omics analysis, integrating transcriptomic and metabolomic data, are also essential for a comprehensive understanding of cytidine metabolism and its regulation. researchgate.net Future methodological developments will likely involve the integration of artificial intelligence with advanced technologies like single-cell multiomics and spatial transcriptomics to uncover complex patterns and regulatory networks. bmj.com

Q & A

Q. What controls are essential when studying cytidine’s epigenetic effects in cancer models?

  • Methodological Answer : Include untreated controls, demethylating agents (e.g., 5-azacytidine), and CDA-overexpression rescue experiments. Use bisulfite sequencing to verify CpG island methylation status in CDA promoters. Cross-reference with ENCODE chromatin accessibility data to rule out off-target epigenetic changes .

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